molecular formula C9H9NO B1342931 4-methyl-1H-indol-5-ol CAS No. 19499-97-9

4-methyl-1H-indol-5-ol

Cat. No. B1342931
CAS RN: 19499-97-9
M. Wt: 147.17 g/mol
InChI Key: KFELHBGMNBHIHF-UHFFFAOYSA-N
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Description

“4-methyl-1H-indol-5-ol” is a chemical compound with the molecular formula C9H9N . It is a derivative of indole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of indole derivatives often involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of “4-methyl-1H-indol-5-ol” consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The methyl group is attached to the fourth carbon atom in the indole ring, and a hydroxyl group is attached to the fifth carbon atom .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For instance, they can undergo electrophilic substitution, due to the excessive π-electrons delocalization . They can also participate in multicomponent reactions, which are one-step convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-1H-indol-5-ol” can be inferred from its molecular structure. It has a molecular weight of 147.17 g/mol . More specific properties such as melting point, boiling point, and solubility would require experimental determination.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives have been evaluated for their in vivo anti-inflammatory activities . This suggests that 4-methyl-1H-indol-5-ol could potentially be used in the development of anti-inflammatory drugs.

Anticancer Potential

Indole derivatives have been found to possess anticancer properties . Therefore, 4-methyl-1H-indol-5-ol could potentially be explored for its anticancer applications.

Anti-HIV Activity

Indole derivatives have also shown anti-HIV activity . This suggests a potential application of 4-methyl-1H-indol-5-ol in HIV treatment research.

Antioxidant Properties

Indole derivatives have demonstrated antioxidant activities . This indicates that 4-methyl-1H-indol-5-ol could be used in the development of antioxidant drugs.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that 4-methyl-1H-indol-5-ol could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests a potential application of 4-methyl-1H-indol-5-ol in tuberculosis treatment research.

Antidiabetic and Antimalarial Activities

Indole derivatives have been found to possess antidiabetic and antimalarial properties . This indicates that 4-methyl-1H-indol-5-ol could potentially be used in the development of antidiabetic and antimalarial drugs.

Future Directions

Indole derivatives, including “4-methyl-1H-indol-5-ol”, have a wide range of potential applications in medicinal and pharmaceutical chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new synthetic methods for indole derivatives .

properties

IUPAC Name

4-methyl-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-7-4-5-10-8(7)2-3-9(6)11/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFELHBGMNBHIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-indol-5-ol

Synthesis routes and methods I

Procedure details

5-Methoxy-4-methyl-1H-indole (10 g, 62.0 mmol) is dissolved in DCM (400 mL) and cooled to 0° C. BBr3 (155 mL, 155 mmol) is added dropwise over 1 hour and the black mixture is allowed to warm to room temperature overnight (17 hours). The reaction is poured over a mixture of ice and sodium bicarbonate (aq) solution and extracted with ethyl acetate (1.5 L) and concentrated to a black oil. The oil is absorbed onto silica and separated via FCC (0-50% ethyl acetate:heptanes) to obtain the title compound as a solid. MS (ESI) m/z 148.23 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
155 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Methoxy-4-methyl-1H-indole (400.0 mg, 2.48 mmol) was dissolved in CH2Cl2 in an inert atmosphere, and the mixture was cooled to 5° C. Aluminium trichloride (1.65 g, 12.4 mmol) was added, and the reaction mixture was stirred for 5 min, at which point ethanethiol (770.8 mg, 12.4 mmol) was added dropwise. Stirring was continued for 2 h at 5° C. The mixture was poured into ice water (10 mL), stirred for 20 min, and then NaHCO3 was added until a pH>7 was reached. The mixture was extracted with CH2Cl2 (4×), the combined organic phases dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (EtOAc/hexane (v/v) 1:5) to give 133 mg (36%) of the title compound as a white crystalline solid. 1H NMR (400 MHz, CDCl3): 2.46 (s, 3H), 4.40 (br, 1H), 6.49 (s, 1H), 6.76 (d, 1H), 7.10 (d, 1H), 7.19 (s, 1H), 8.03 (br, 1H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
770.8 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
36%

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